1-Decene, 1-methoxy-

Beschreibung

Contextualization within the Enol Ether Class of Organic Compounds

1-Decene (B1663960), 1-methoxy- (also known as 1-Methoxy-1-decene (B13796325) or decanal (B1670006) methyl enol ether) is an organic compound with the chemical formula C₁₁H₂₂O. ontosight.aiontosight.ai It is classified as an alkene ether and, more specifically, belongs to the broader class of enol ethers. ontosight.aiontosight.ai Enol ethers are characterized by an alkene moiety (R₂C=CR) directly bonded to an alkoxy substituent (-OR). ontosight.ai

These compounds are considered electron-rich alkenes due to the resonance donation of electron density from the oxygen heteroatom into the π-system of the double bond. This electron enrichment gives enol ethers a notable "oxonium ion character" and significantly influences their chemical behavior. ontosight.ai As a result, enol ethers exhibit enhanced susceptibility to attack by electrophiles, such as Brønsted acids, and readily participate in reactions like inverse demand Diels-Alder cycloadditions. ontosight.ai Their unique reactivity profile positions them as important intermediates in various organic synthesis pathways. ontosight.airsc.orgwikipedia.org

Significance of 1-Decene, 1-methoxy- as a Functionalized Alkene for Chemical Transformations

1-Decene, 1-methoxy- serves as a versatile functionalized alkene, finding utility in a range of chemical transformations. Its dual functionality—the presence of both an alkene and an ether linkage—allows for diverse synthetic applications. ontosight.ai The compound can be synthesized through the reaction of 1-decene with methanol (B129727) in the presence of an acid catalyst. ontosight.ai

The significance of 1-Decene, 1-methoxy- extends to its application as an intermediate in the production of various industrial chemicals, including surfactants, lubricants, and polymers. ontosight.ai Furthermore, it is employed in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai In the flavor and fragrance industry, 1-Decene, 1-methoxy- is valued as an ingredient in perfumes, cosmetics, personal care products, and food products, contributing to fruity and floral flavors. ontosight.aiontosight.ai

The electron-rich nature characteristic of enol ethers makes 1-Decene, 1-methoxy- a potent nucleophile in carbon-carbon bond-forming reactions. For instance, related enol ethers, particularly silyl (B83357) enol ethers, are widely utilized in reactions such as the Mukaiyama aldol (B89426) addition and Michael reactions for constructing new carbon-carbon bonds. wikipedia.org The ambiphilic nature of alkyl enol ethers, capable of reacting with both electrophiles and nucleophiles, highlights their versatility in intermolecular reactions for the construction of complex organic molecules. rsc.org

Table 1: Physical and Chemical Properties of 1-Decene, 1-methoxy-

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | ontosight.aiontosight.ai |

| Molecular Weight | 170.29 g/mol | ontosight.aiontosight.ai |

| Density | Approximately 0.83 g/cm³ | ontosight.ai |

| Boiling Point | Around 194°C | ontosight.ai |

| Flash Point | 63°C | ontosight.ai |

| Solubility | Insoluble in water, soluble in organic solvents | ontosight.ai |

Isomeric Considerations of 1-Decene, 1-methoxy- and Their Impact on Chemical Reactivity

1-Decene, 1-methoxy- exists in two primary geometric isomeric forms: (E)- and (Z)-isomers. ontosight.ai These isomers arise from the restricted rotation around the carbon-carbon double bond, where the relative positions of the methoxy (B1213986) group and the hydrogen atom on the double bond carbons differ. In the (E)-isomer, the higher priority groups (according to Cahn-Ingold-Prelog rules) on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. ontosight.ailibretexts.orglumenlearning.compressbooks.pub This structural difference between the (E)- and (Z)-configurations can influence the physical properties, such as boiling point, and significantly impact their chemical reactivity. ontosight.ai

The stereochemistry of enol ethers is a critical factor in their synthetic applications, particularly in reactions that lead to the formation of new chiral centers. The configuration of the enolate intermediate, which can be effectively trapped as a silyl enol ether, has been shown to dictate the stereoselectivity of subsequent reactions. wikipedia.org For instance, the choice of reaction conditions during the formation of silyl enol ethers from unsymmetrical carbonyl compounds can control whether the kinetic (less substituted double bond) or thermodynamic (more substituted double bond) isomer is preferentially formed. wikipedia.org This control over isomer formation is crucial for achieving high stereoselectivity in downstream transformations. wikipedia.orgacs.org

Research has demonstrated the ability to achieve high Z-selectivity in reactions involving enol ethers, which is vital for the precise synthesis of complex molecules. rsc.orgresearchgate.net For example, catalytic enantioselective ring-opening/cross-metathesis reactions involving enol ethers have been reported to yield products with high enantiomeric purity and Z-selectivity. researchgate.net The ability to selectively generate and react specific enol ether isomers underscores their importance in stereocontrolled organic synthesis. wikipedia.orgacs.org

Table 2: Isomeric Forms of 1-Decene, 1-methoxy-

| Isomer Designation | Description of Methoxy Group and Hydrogen Position on Double Bond | Impact on Properties/Reactivity |

| (E)-isomer | Methoxy group and hydrogen atom on opposite sides | Affects boiling point and reactivity ontosight.ai |

| (Z)-isomer | Methoxy group and hydrogen atom on the same side | Affects boiling point and reactivity ontosight.ai |

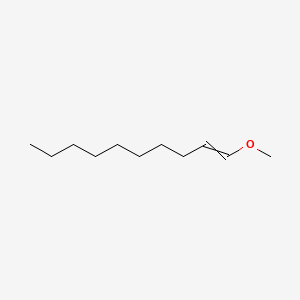

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

93222-35-6 |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

(E)-1-methoxydec-1-ene |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+ |

InChI-Schlüssel |

OVQHJRCXRNGXRJ-ZHACJKMWSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/OC |

Kanonische SMILES |

CCCCCCCCC=COC |

Dichte |

0.807-0.817 |

Physikalische Beschreibung |

Clear, colourless liquid; Fruity floral aroma |

Löslichkeit |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Decene, 1 Methoxy

Established Synthetic Pathways for 1-Decene (B1663960), 1-methoxy-

Established methods for synthesizing enol ethers often involve the manipulation of carbonyl compounds or the addition of alcohols to unsaturated systems.

Williamson Ether Synthesis Approaches to 1-Decene, 1-methoxy-

The Williamson ether synthesis is a classical method for preparing ethers, typically involving the nucleophilic substitution (SN2) of an alkoxide ion with a primary alkyl halide to yield an ether. chem960.com While highly effective for saturated ethers, its direct application to the synthesis of enol ethers like 1-Decene, 1-methoxy- is generally not a common or straightforward approach. chem960.comfishersci.at The challenge arises because the Williamson synthesis typically involves an SN2 reaction at a saturated carbon atom, whereas enol ethers feature an oxygen atom directly bonded to a carbon-carbon double bond. chem960.comfishersci.at

Direct formation of an enol ether via a Williamson-type reaction would theoretically require the reaction of a methoxide (B1231860) with a vinyl halide (e.g., 1-halo-1-decene). However, vinyl halides are known to be significantly less reactive towards SN2 displacement compared to alkyl halides due to the sp² hybridization of the carbon bearing the leaving group. Therefore, while the Williamson ether synthesis is a fundamental method for many ether types, its direct utility for constructing the enol ether linkage in 1-Decene, 1-methoxy- is limited and typically not the preferred synthetic route.

Catalytic Methoxylation Strategies for 1-Decene, 1-methoxy- Production

A more direct and established strategy for producing 1-Decene, 1-methoxy- involves the catalytic methoxylation of suitable precursors. One prominent method is the reaction of 1-decene with methanol (B129727) in the presence of an acid catalyst. nih.gov This approach facilitates the addition of methanol across the double bond of 1-decene, potentially leading to the desired 1-methoxy-1-decene (B13796325) isomer, although regioselectivity can be a key consideration. nih.gov

Another significant catalytic strategy for enol ether synthesis, including methoxy-substituted variants, is the atom-economical hydroalkoxylation of alkynes. This reaction involves the addition of an alcohol (such as methanol) across a carbon-carbon triple bond. americanelements.com Microwave-promoted, base-catalyzed alkyne hydroalkoxylation has emerged as an attractive solution for enol ether synthesis. Optimized conditions often employ caesium carbonate as a mild base catalyst, with the alcohol acting as both solvent and reagent. americanelements.comnih.gov

Table 1: Representative Conditions for Catalytic Alkyne Hydroalkoxylation

| Catalyst | Alcohol (Solvent/Reagent) | Temperature Range (°C) | Reaction Time (minutes) | Regioselectivity | Stereoselectivity | Reference |

| Caesium Carbonate | Methanol | 20-150 | 10-60 | Anti-Markovnikov | Z-configured | americanelements.comnih.gov |

This method demonstrates broad substrate tolerance, including terminal alkynes like 1-decyne, which could serve as a precursor for 1-Decene, 1-methoxy-. americanelements.comnih.gov The reaction typically exhibits near-complete anti-Markovnikov regioselectivity and a strong stereochemical bias towards Z-configured enol ether products. americanelements.com

Advanced Synthetic Approaches to 1-Decene, 1-methoxy- and Related Enol Ethers

Modern synthetic chemistry continually seeks to improve the efficiency, selectivity, and sustainability of chemical transformations.

Chemo- and Regioselective Synthesis Techniques

The precise control over the position of the double bond and the methoxy (B1213986) group is crucial for synthesizing specific isomers like 1-Decene, 1-methoxy-. Chemo- and regioselective techniques are vital to ensure the desired product is formed preferentially. For instance, the microwave-promoted alkyne hydroalkoxylation method mentioned earlier is noted for its high anti-Markovnikov regioselectivity, favoring the addition of the methoxy group to the terminal carbon of the alkyne and the hydrogen to the internal carbon, leading to the 1-methoxy-1-alkene structure. americanelements.comnih.gov

Another approach involves the use of silyl (B83357) enol ethers as versatile intermediates. Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound, such as decanal (B1670006), with a silyl electrophile like trimethylsilyl (B98337) chloride or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of a base. wikipedia.orguni.luchem960.com The choice of reaction conditions and base can control whether the kinetic (less substituted double bond) or thermodynamic (more substituted double bond) silyl enol ether is preferentially formed. For example, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the kinetic product, while a weaker base like triethylamine (B128534) favors the thermodynamic product. wikipedia.org While this is a step in forming a silyl enol ether, subsequent transformations would be required to convert it into an alkyl enol ether like 1-Decene, 1-methoxy-.

Table 2: Silyl Enol Ether Formation from Carbonyl Compounds

| Carbonyl Compound | Silyl Electrophile | Base (Conditions) | Product Type | Reference |

| Enolizable Ketone/Aldehyde (e.g., Decanal) | Trimethylsilyl Chloride / TMSOTf | LDA (strong, hindered, low temp.) | Kinetic Enol Ether | wikipedia.orguni.lu |

| Enolizable Ketone/Aldehyde (e.g., Decanal) | Trimethylsilyl Chloride / TMSOTf | Triethylamine (weak, high temp.) | Thermodynamic Enol Ether | wikipedia.orguni.lu |

Further advancements in regioselective synthesis include transition metal-catalyzed reactions, such as NiH-catalyzed reductive hydroalkylation of enol esters and ethers, which can achieve high regioselectivity and enantioselectivity in forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds under mild conditions. While these examples pertain to the reactivity of enol ethers, the principles of catalytic control over selectivity are highly relevant to their synthesis.

Development of Efficient and Sustainable Synthetic Routes

The pursuit of efficient and sustainable synthetic routes for chemical compounds like 1-Decene, 1-methoxy- is a significant focus in modern chemistry. Sustainable methodologies aim to minimize environmental impact, reduce waste, and improve atom economy.

The microwave-promoted alkyne hydroalkoxylation, which utilizes caesium carbonate as a mild base catalyst and the alcohol as the solvent and reagent, exemplifies a more sustainable approach. americanelements.comnih.gov This method avoids harsh conditions often associated with superbasic systems or the need for expensive and exotic transition metal catalysts, which typically require inert and anhydrous environments. americanelements.com The use of milder conditions, readily available catalysts, and the dual role of the alcohol (reagent and solvent) contribute to its efficiency and sustainability profile.

Another notable development in sustainable synthesis is the advent of solvent-free procedures. A mild and solvent-free method for synthesizing silyl enol ethers has been reported, employing a catalytic amount of solid-supported base and N,O-(bistrimethylsilyl)acetamide as a silylating agent. Such methods align with green chemistry principles by eliminating the need for organic solvents, thereby reducing waste and potential environmental hazards. While this specific example applies to silyl enol ethers, the underlying principle of solvent-free and heterogeneous catalysis is transferable to the development of more sustainable routes for other enol ethers, including 1-Decene, 1-methoxy-.

Reactivity and Elucidation of Reaction Mechanisms of 1 Decene, 1 Methoxy

Polymerization and Oligomerization Behavior of Enol Ethers, including 1-Decene (B1663960), 1-methoxy-

Enol ethers are known to undergo polymerization, forming polyvinyl ethers. fragranceu.com The polymerization rates of enol ethers can be influenced by the presence and steric bulk of substituents. While α-substituted enol ethers may not polymerize as readily, vinyl ethers, a common subfamily of enol ethers, are generally susceptible to polymerization. fragranceu.com Photo-polymerization of enol ether monomers can be initiated using diaryliodonium salt photoinitiators. thegoodscentscompany.com

Coordination-Insertion Polymerization and Copolymerization Studies

Coordination-insertion polymerization is a significant mechanism in the synthesis of polymers from alkenes, leading to diverse polymer architectures. While specific studies focusing on the coordination-insertion polymerization or copolymerization of 1-Decene, 1-methoxy- are not extensively detailed in the provided literature, the broader class of alkenes, including 1-decene, has been investigated. For instance, the chain-walking polymerization of propylene (B89431) and 1-decene has been achieved using nickel α-diimine catalysts. epa.gov This process allows for the creation of polymers with unique structures not attainable through conventional vinyl polymerization. epa.gov

Radical Polymerization and Copolymerization of Enol Ethers

Enol ethers are capable of undergoing polymerization via radical mechanisms. Research has also explored novel poly(silyl enol ether)s synthesized through radical ring-opening polymerization, which can subsequently be converted into polyketones. This highlights the versatility of enol ethers in radical polymerization pathways, though the specific behavior of 1-Decene, 1-methoxy- in radical copolymerization would depend on the comonomer and reaction conditions.

Chain-Walking Polymerization Mechanisms in Functionalized Alkenes

Chain-walking (CW) polymerization, also referred to as chain running or chain migration, is a mechanism observed in certain alkene polymerization reactions that results in branched and hyperbranched or dendritic hydrocarbon polymers. This process involves the movement of a metal complex along the alkyl chain through an iterative sequence of migratory insertion and β-hydride elimination.

Nickel and palladium α-diimine catalysts, often called Brookhart's catalysts, are prominent in promoting chain-walking polymerization. These catalysts enable the precise control of polymer architecture and topology. For example, in the copolymerization of propylene and 1-decene using phenyl-substituted α-diimine nickel complexes, high molecular weight copolymers with narrow molecular weight distribution were obtained, indicating a living nature of the copolymerization. epa.gov The branching density of the resulting polymers can be modulated by controlling the polymerization temperature. For P/1-decene copolymers, a higher branching density was observed at 0 °C compared to room temperature. epa.gov

Chain-walking processes are not limited to polymerization but also find application in remote C-H functionalization and 1,n-difunctionalization of alkenes, allowing for the installation of functional groups at positions distant from the initial reaction center.

Oligomerization Kinetics and Product Distribution Analysis

The oligomerization of 1-decene, a linear α-olefin, has been extensively studied, providing insights into the kinetics and product distribution of such reactions. While specific data for 1-Decene, 1-methoxy- oligomerization is not detailed, the principles observed for 1-decene can offer a general understanding.

Oligomerization of 1-decene over a HY zeolite catalyst in a microwave-assisted system has shown significant conversion and product selectivity. At 483 K for a reaction time of 3 hours, the oligomerization yielded 80% conversion of 1-decene, with the primary products being dimers and trimers.

Table 1: Product Distribution for 1-Decene Oligomerization over HY Zeolite

| Product Type | Percentage Yield |

| Dimer | 54.2% |

| Trimer | 22.3% |

| Heavier Products | 3.4% |

| Conversion | 80% |

The apparent activation energies for the dimerization and trimerization reactions of 1-decene over the HY zeolite catalyst were determined to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively.

Another catalytic system for 1-decene oligomerization, utilizing an AlCl3-ethanol complex, primarily produced trimers and tetramers. This cationic reaction process exhibited an apparent activation energy of 4.98 kJ/mol.

Catalytic Organic Transformations Utilizing 1-Decene, 1-methoxy-

Enol ethers, including 1-Decene, 1-methoxy-, are valuable reactive species in organic chemistry, serving as substrates in various catalytic transformations due to their electron-rich nature. thegoodscentscompany.com

Hydroformylation and Carbonylation Reactions of Enol Ethers

Hydroformylation, the addition of hydrogen and carbon monoxide to a C=C double bond, is a powerful method for synthesizing aldehydes with an additional carbon atom. The hydroformylation of enol ethers has been demonstrated as an effective approach for the highly diastereoselective, catalytic synthesis of β-hydroxy aldehydes.

Rhodium(I)-catalyzed hydroformylation of suitably configured enol ethers has been successfully employed. For instance, the hydroformylation of 4-methylene-1,3-dioxanes (a type of cyclic enol ether) using Rh(acac)(CO)2 as the catalyst and PPh3 as the ligand in THF, under moderate pressure (800 psi H2/CO) and temperature, yielded the desired aldehyde with high diastereoselectivity (≥50:1) and good regioselectivity (∼12:1).

Table 2: Rhodium-Catalyzed Hydroformylation of 4-Methylene-1,3-dioxanes

| Catalyst System | Substrate Example | Conditions | Product Yield | Diastereoselectivity (syn:anti) | Regioselectivity (desired:regioisomer) |

| Rh(acac)(CO)2 (2 mol%), PPh3 (8 mol%) | 4-methylene-1,3-dioxane (1a) | THF, 800 psi H2/CO, 16 h | 60% | ≥50:1 | ∼12:1 |

Carbonylation reactions also offer routes for synthesizing various compounds from enol ethers. For example, cobalt catalysts have been utilized in the carbonylation of alkyl sulfonates, esters, and lactones to produce silyl (B83357) enol ethers. These transformations often necessitate elevated carbon monoxide pressures and high temperatures. Furthermore, the methoxycarbonylation of 1-decene (a related alkene) using palladium catalysts has been studied, with kinetic modeling indicating that the reaction can be accompanied by the isomerization of 1-decene.

Hydroaminomethylation Processes with Long-Chain Alkenes

Hydroaminomethylation (HAM) is a significant tandem reaction that combines hydroformylation and reductive amination, leading to the one-pot synthesis of amines from alkenes mdpi.commpg.de. Research into this process has primarily focused on long-chain olefins such as 1-decene. For instance, studies have investigated the rhodium-catalyzed hydroaminomethylation of 1-decene with diethylamine (B46881), exploring the influence of reaction conditions like temperature, synthesis gas pressure, and concentrations of catalyst precursor and ligand mdpi.commpg.de. These investigations have been conducted in various solvent systems, including aqueous microemulsion systems and thermomorphic solvent systems (e.g., methanol (B129727)/n-dodecane) mdpi.commpg.de.

For example, in the Rh(acac)(cod)/SulfoXantphos catalyzed hydroaminomethylation of 1-decene, a maximum yield of 34% with high regioselectivities (>97%) and chemoselectivities (>85%) was reported in an aqueous microemulsion system within 2 hours mdpi.com. Increasing reaction temperature generally led to increased conversion of 1-decene and product yield, albeit with a decrease in selectivity mdpi.com.

Despite the extensive research on the hydroaminomethylation of 1-decene, specific detailed studies or data tables concerning the hydroaminomethylation of 1-Decene, 1-methoxy- as a substrate were not identified in the provided search results.

C-O Bond Forming Reactions Involving 1-Decene, 1-methoxy-

C-O bond forming reactions are fundamental transformations in organic synthesis, crucial for constructing various oxygen-containing functional groups. While general methodologies for C-O bond formation exist, often involving transition metal catalysis or photocatalysis hepatochem.comuni-regensburg.de, specific detailed research findings where 1-Decene, 1-methoxy- serves as a direct reactant in such processes were not found in the provided literature.

For instance, photocatalytic epoxidation reactions, which involve C-O bond formation, have been explored for various olefins, including 1-decene, utilizing photocatalysts like TiO2 and oxygen uni-regensburg.dersc.org. These reactions convert alkenes to their corresponding epoxides uni-regensburg.dersc.org. However, no specific data or studies illustrating C-O bond forming reactions with 1-Decene, 1-methoxy- as a substrate were available.

Other Transition Metal-Mediated and Photocatalytic Transformations

Transition metal-mediated reactions and photocatalytic transformations offer versatile approaches for complex chemical syntheses, often enabling reactions under mild conditions and with high selectivity acs.orgbeilstein-journals.org. These methodologies are widely applied to various organic compounds, including olefins and other functionalized molecules acs.orgresearchgate.netnih.gov.

While the literature highlights numerous examples of transition metal-catalyzed reactions, such as hydroformylation, methoxycarbonylation, and various C-C and C-N bond formations acs.orgresearchgate.netmpg.demdpi.comcardiff.ac.ukacs.org, and photocatalytic processes like atom transfer radical additions, oxidations, and reductions uni-regensburg.dersc.orgbeilstein-journals.orgacs.orgntu.edu.sg, specific detailed research findings or data tables regarding the application of these transformations solely to 1-Decene, 1-methoxy- were not identified in the provided sources. The available information predominantly focuses on the reactivity of simple alkenes or other classes of organic compounds.

Catalytic Systems in the Chemistry of 1 Decene, 1 Methoxy

Homogeneous Transition Metal Catalysis for 1-Decene (B1663960), 1-methoxy- Synthesis and Reactivity

Homogeneous transition metal catalysis, characterized by catalysts existing in the same phase as the reactants, offers high selectivity and activity due to well-defined active sites. Several transition metals have been explored for their utility in the chemistry of 1-Decene, 1-methoxy- and its precursors.

Palladium catalysts have been extensively investigated for their role in the functionalization of olefins, including reactions that could lead to 1-Decene, 1-methoxy- or its derivatives. One significant area is the methoxycarbonylation of long-chain olefins. For instance, the palladium-catalyzed methoxycarbonylation of 1-decene using methanol (B129727) and carbon monoxide has been studied in thermomorphic solvent systems researchgate.net. This reaction aims to produce esters from alkenes, which can serve as precursors for various methoxy-functionalized compounds.

Research has shown that palladium-based catalysts, particularly those utilizing water-soluble ligands like SulfoXantPhos and methanesulfonic acid as a co-catalyst, can effectively immobilize the catalyst in the methanol phase in a liquid/liquid biphasic system researchgate.net. This approach has yielded promising results, with product yields reaching up to 79% and high regioselectivity of 94% towards the linear product researchgate.net. Furthermore, these systems demonstrated low catalyst leaching into the product phase (less than 1% for palladium and phosphorus) and maintained robustness and stability over multiple recycling runs without loss of selectivity researchgate.net.

| Reaction | Catalyst System | Product Yield (%) | Regioselectivity (Linear Product %) | Catalyst Leaching (Pd/P %) | Recycling Runs |

|---|---|---|---|---|---|

| Methoxycarbonylation of 1-Decene | Pd/SulfoXantPhos/Methanesulfonic Acid | Up to 79 researchgate.net | 94 researchgate.net | <1 researchgate.net | 8 researchgate.net |

Kinetic modeling of the palladium-catalyzed isomerizing methoxycarbonylation of 1-decene has also been performed, identifying inhibition effects of the substrate (1-decene) and carbon monoxide on both isomerization and methoxycarbonylation rates mpg.de.

Rhodium catalysts are well-known for their high activity and selectivity in various transformations of olefins, particularly in hydroformylation and hydroaminomethylation reactions. While these reactions typically produce aldehydes or amines, they are crucial for introducing carbonylated functionalities that can be further converted into methoxy-containing compounds.

The rhodium-catalyzed hydroaminomethylation of 1-decene, a one-pot tandem amine synthesis, has been investigated using a homogeneous Rh(acac)(cod)/SulfoXantphos catalyst complex mpg.ded-nb.info. This reaction effectively couples hydroformylation with reductive amination, leading to the formation of fatty amines mpg.de. Studies have explored the influence of reaction conditions such as temperature, syngas pressure, and catalyst/ligand concentrations on the yield and selectivity mpg.ded-nb.info. For example, in an aqueous microemulsion system, a maximum yield of 34% with high regioselectivities (>97%) and chemoselectivities (>85%) was achieved for the hydroaminomethylation of 1-decene with diethylamine (B46881) d-nb.info.

| Reaction | Catalyst System | Substrate | Co-substrate | Yield (%) | Regioselectivity (%) | Chemoselectivity (%) | Reaction Time | Temperature | Syngas Pressure |

|---|---|---|---|---|---|---|---|---|---|

| Hydroaminomethylation | Rh(acac)(cod)/SulfoXantphos | 1-Decene | Diethylamine | 34 d-nb.info | >97 d-nb.info | >85 d-nb.info | 2 h d-nb.info | 120 °C d-nb.info | 30 bar d-nb.info |

Rhodium-catalyzed hydroformylation of 1-decene has also been studied in aqueous biphasic media, often employing water-soluble ligands like trisulfonated triphenylphosphine (B44618) (TPPTS) researchgate.net. The conversion rates for 1-decene in these systems can reach 93% within 2 hours, with linear/branched aldehyde ratios around 2.3 to 2.8 researchgate.net. The use of promoters such as amphiphilic cyclodextrins has been shown to enhance conversion rates researchgate.net.

Nickel catalysts have emerged as versatile tools in organic synthesis, including reactions relevant to the functionalization of decene derivatives. While direct synthesis of 1-Decene, 1-methoxy- using nickel catalysts is less reported, nickel's role in the transformation of related compounds and its tolerance for methoxy (B1213986) groups are notable.

Nickel-catalyzed hydrosilylation of terminal epoxides, such as 1-decene oxide, has been reported to yield primary alcohols nih.gov. This reaction, co-catalyzed by a pentacarboxycyclopentadienyl (PCCP) diamide (B1670390) nickel complex and a Lewis acid, allows for the regioselective reductive opening of epoxides to form unbranched primary alcohols nih.gov. For example, 1-decanol (B1670082) was formed in good yield from 1-decene oxide nih.gov. The mechanism often involves a nickel hydride intermediate nih.gov.

| Reaction | Catalyst System | Substrate | Product | Conversion (%) | Regioselectivity (Primary Product %) |

|---|---|---|---|---|---|

| Hydrosilylation of Epoxides | Ni(OAc)2/PCCP diamide ligand/KO-t-Bu/Ph2SiH2 | 1-Decene oxide | 1-Decanol | 97 (after 16h) nih.gov | 77 (1-decanol:2-decanol) nih.gov |

Furthermore, nickel-catalyzed 1,1-diboration of terminal alkenes has been developed, a methodology that tolerates methoxyl groups nih.gov. This indicates the potential for nickel catalysts to be employed in reactions involving methoxy-functionalized decenes without adverse interactions with the methoxy moiety. Nickel complexes have also been utilized in the oligomerization and copolymerization of 1-decene, demonstrating their ability to control polymer structure and molecular weight acs.orgmdpi.comresearchgate.net.

Zirconium catalysts, particularly zirconocene (B1252598) complexes, are well-established in olefin polymerization and oligomerization, but also show utility in functionalization reactions. Their application in the chemistry of 1-Decene, 1-methoxy- is primarily indirect, focusing on transformations of 1-decene that could serve as synthetic routes to methoxy-functionalized products.

Zirconocene/MAO-catalyzed oligomerization of 1-decene has been investigated for the production of structurally uniform oligomers, which are valuable as low-viscosity, low-temperature oil base stocks acs.org. While this focuses on chain growth, the ability of zirconium to activate olefins is a key step in many functionalization pathways.

Zirconium-catalyzed carboalumination of alpha-olefins, including decene, has been reported pitt.edu. This reaction involves the addition of an organoaluminum compound across the double bond of an alkene, providing a route to new carbon-carbon bonds and subsequent functionalization. The reaction conditions are compatible with various functionalities, and while enantiomeric excesses were moderate (65-74%), the method offers a pathway for introducing new groups onto the decene backbone, which could then be methoxy-functionalized pitt.edu.

| Reaction | Catalyst System | Substrate | Conditions | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Methylalumination of α-olefins | Zirconocene catalyst (e.g., 18)/AlMe3 | Decene | CH2Cl2, 0 °C, 18-24 h, then O2 | 65-74 (for various α-olefins) pitt.edu |

The ongoing development of novel organometallic complexes is crucial for advancing the selective synthesis and reactivity of compounds like 1-Decene, 1-methoxy-. Researchers are continuously designing new ligands and metal centers to achieve improved activity, selectivity, and stability.

For instance, novel rhodium and ruthenium iminopyridyl complexes have been synthesized and evaluated as catalyst precursors in the hydroformylation of alkenes, using 1-octene (B94956) as a model substrate researchgate.net. Rhodium-based catalysts generally showed higher activity than their ruthenium counterparts under milder conditions researchgate.net. The activity of multinuclear complexes was observed to correlate with their nuclearity, suggesting that increasing the number of metal centers can enhance catalytic performance researchgate.net. While not directly applied to 1-Decene, 1-methoxy-, such advancements in hydroformylation catalysts could be adapted for the selective introduction of aldehyde functionalities onto decene, which can then be converted to methoxy derivatives.

The design of bimetallic complexes, such as heterobimetallic nickel-molybdenum (B8610338) or nickel-tungsten complexes, has also been explored for their reactivity with alkynes containing methoxy groups acs.org. These studies contribute to the fundamental understanding of how methoxy functionalities interact with organometallic catalysts, which is vital for developing targeted synthetic routes for 1-Decene, 1-methoxy-.

Zirconium-Based Catalysts

Heterogeneous Catalysis in 1-Decene, 1-methoxy- Research

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. This is particularly relevant for industrial applications.

In the context of 1-decene, heterogeneous acid catalysts have been widely employed for oligomerization reactions. For example, HY zeolite catalysts have been used in microwave-assisted oligomerization of 1-decene, yielding dimers and trimers mdpi.comdntb.gov.uaresearchgate.net. The activation energies for dimerization and trimerization of 1-decene over HY zeolite were calculated to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively mdpi.comresearchgate.net. Tungsten-zirconia catalysts have also been shown to catalyze the dimerization and trimerization of 1-decene with lower activation energies (21 ± 0.5 kJ/mol and 33 ± 0.6 kJ/mol, respectively), attributed to a higher concentration of acidity on their surface mdpi.comresearchgate.net.

| Reaction | Catalyst Type | Substrate | Activation Energy (kJ/mol) - Dimerization | Activation Energy (kJ/mol) - Trimerization |

|---|---|---|---|---|

| Oligomerization | HY Zeolite | 1-Decene | 70.8 ± 0.8 mdpi.comresearchgate.net | 83.6 ± 0.9 mdpi.comresearchgate.net |

| Oligomerization | Tungsten-Zirconia | 1-Decene | 21 ± 0.5 mdpi.comresearchgate.net | 33 ± 0.6 mdpi.comresearchgate.net |

While these studies primarily focus on oligomerization, the principles of heterogeneous acid catalysis can be extended to other reactions involving 1-decene, including those that could lead to methoxy-functionalized products. For instance, heterogeneous acid catalysts are known to catalyze esterification reactions, such as the esterification of 1-methoxy-2-propanol (B31579) and acetic acid mdpi.com. This suggests a potential for similar catalysts to facilitate reactions involving methanol and 1-decene to form methoxy-decene derivatives.

The development of efficient and stable phosphorus-free heterogeneous catalytic systems for hydroformylation is also an area of active research researchgate.net. Such systems, if adapted for 1-decene, could provide a sustainable route to aldehyde intermediates that can then be converted to 1-Decene, 1-methoxy-.

Advanced Spectroscopic and Analytical Characterization of 1 Decene, 1 Methoxy and Its Reaction Products

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., ATR-FTIR)

In situ spectroscopic monitoring techniques provide real-time insights into reaction kinetics and intermediate formation, offering a dynamic understanding of chemical processes involving 1-decene (B1663960), 1-methoxy-. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose due to its ability to analyze samples directly without extensive preparation and its sensitivity to changes in functional groups specac.com.

For enol ethers like 1-decene, 1-methoxy-, ATR-FTIR can effectively monitor the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to reaction products. Key spectral regions for enol ethers include the C=C stretching vibration, typically observed around 1600-1680 cm⁻¹, and C-O-C stretching vibrations, which can appear in the 1000-1250 cm⁻¹ range researchgate.netucdavis.eduosf.io.

Illustrative ATR-FTIR Spectral Changes During a Hypothetical Reaction of 1-Decene, 1-methoxy-

| Functional Group/Bond | Wavenumber (cm⁻¹) | Change During Reaction | Interpretation |

| C=C (enol ether) | 1600-1680 | Decrease | Consumption of 1-Decene, 1-methoxy- |

| C-O-C (enol ether) | 1000-1250 | Decrease | Consumption of 1-Decene, 1-methoxy- |

| C=O (e.g., ketone, ester) | 1700-1760 | Increase | Formation of carbonyl-containing products |

| O-H (e.g., alcohol) | 3200-3600 (broad) | Increase | Formation of hydroxyl-containing products |

Note: These are illustrative examples based on common functional group assignments and general reaction types for enol ethers. Actual wavenumbers and changes would depend on the specific reaction and products formed.

In studies involving enol ethers, in-situ FTIR spectroscopy has been utilized to investigate gas-phase reaction products, such as those formed during ozonolysis, allowing for the identification of stable gas-phase products like alkyl formates copernicus.orgcopernicus.org. This demonstrates the utility of FTIR in tracking the chemical transformations of enol ethers in real-time environments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of organic compounds, including 1-decene, 1-methoxy- and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms and the electronic environment of nuclei within a molecule nih.govrsc.orgresearchgate.netrsc.org.

For 1-decene, 1-methoxy-, ¹H NMR would reveal distinct signals for the vinylic protons (protons directly attached to the double bond), the methoxy (B1213986) protons (singlet around 3.2-3.8 ppm), and the various methylene (B1212753) and methyl protons of the decyl chain. The chemical shifts and coupling constants of the vinylic protons are particularly informative for determining the stereochemistry (E or Z) of the enol ether double bond nih.gov. For instance, larger coupling constants (J) are typically observed for trans (E) isomers compared to cis (Z) isomers across a double bond.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon backbone. The vinylic carbons of the enol ether would exhibit characteristic chemical shifts, as would the methoxy carbon and the carbons of the decyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and confirming complex structural features, especially in reaction products researchgate.netrsc.org. The Nuclear Overhauser Effect (NOE) can be employed to determine the stereochemistry of the double bond by observing spatial proximities between protons nih.gov.

Illustrative NMR Data for 1-Decene, 1-methoxy- (Hypothetical)

| NMR Type | Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | O-CH₃ (methoxy) | 3.50 | s | - |

| =CH-O- (vinylic) | 6.20 | d | ~12-16 (for E-isomer) | |

| =CH-CH₂- (vinylic) | 4.80 | dt | - | |

| -CH₂- (aliphatic) | 1.20-1.60 | m | - | |

| -CH₃ (terminal) | 0.85 | t | ~7 | |

| ¹³C NMR | O-CH₃ (methoxy) | 55.0 | - | - |

| =CH-O- (vinylic) | 150.0 | - | - | |

| =CH-CH₂- (vinylic) | 100.0 | - | - | |

| -CH₂- (aliphatic) | 20.0-35.0 | - | - | |

| -CH₃ (terminal) | 14.0 | - | - |

Note: These are illustrative chemical shifts and coupling patterns for a generic 1-methoxy-1-alkene, based on typical values for enol ethers and aliphatic chains. Actual values would be determined experimentally.

NMR spectroscopy is also vital for characterizing reaction products, allowing chemists to identify new functional groups, confirm bond formations, and determine the stereochemical outcome of reactions. For example, the structure of erythromycin (B1671065) A enol ether, a degradation product, has been fully assigned using various 1D and 2D NMR techniques researchgate.netrsc.org.

Mass Spectrometry Techniques for Product Identification and Mechanistic Insights

Mass spectrometry (MS) techniques are crucial for determining the molecular weight of 1-decene, 1-methoxy- and its reaction products, providing elemental composition, and offering insights into fragmentation pathways that can elucidate molecular structures and reaction mechanisms. Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile organic compounds. For enol ethers, electron impact can lead to characteristic fragmentation patterns, including rearrangement processes researchgate.netcapes.gov.br.

For 1-decene, 1-methoxy- (C₁₁H₂₂O), the molecular ion ([M]⁺•) would be observed at m/z 170. Other fragment ions would arise from cleavages along the decyl chain and at the enol ether linkage. For instance, α-cleavage to the oxygen atom or loss of the methoxy group are common fragmentation pathways for ethers.

Illustrative EI-MS Fragmentation Ions for 1-Decene, 1-methoxy- (Hypothetical)

| Ion (m/z) | Proposed Fragment | Possible Origin/Mechanism |

| 170 | [C₁₁H₂₂O]⁺• | Molecular ion |

| 139 | [C₁₀H₁₉]⁺ | Loss of methoxy group and rearrangement |

| 127 | [C₉H₁₉]⁺ | Cleavage along the decyl chain |

| 73 | [C₄H₉O]⁺ | Rearrangement involving the enol ether part |

| 45 | [CH₃O]⁺ | Methoxy fragment |

Note: These are illustrative fragmentation ions and proposed origins based on general principles of EI-MS for ethers and alkenes. Actual fragmentation patterns can be complex and require detailed analysis.

Beyond EI-MS, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Time-of-Flight (TOF) analyzers (ESI-MS-TOF) and tandem mass spectrometry (MS/MS-TOF) are powerful for analyzing more complex and less volatile reaction products, particularly oligomers or polar compounds copernicus.orgcopernicus.org. These techniques have been successfully applied to identify oligomeric compounds (mass range 200-800 u) formed during the ozonolysis of enol ethers, revealing repetitive chain units and providing structural confirmation through successive fragment losses copernicus.orgcopernicus.org. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the identification of enol ethers and their derivatives in complex mixtures, often after derivatization nih.govnih.gov.

Chromatographic Methods for Separation and Quantification in Complex Mixtures

Chromatographic methods are essential for separating 1-decene, 1-methoxy- from its starting materials, impurities, and reaction products, as well as for quantifying its concentration in complex mixtures. Given its volatility and solubility characteristics, Gas Chromatography (GC) is a primary technique for its analysis.

Gas Chromatography (GC): GC is highly effective for separating volatile and semi-volatile organic compounds. For 1-decene, 1-methoxy-, GC with a flame ionization detector (FID) can be used for quantification, while GC coupled with mass spectrometry (GC-MS) provides both separation and identification capabilities nih.govnih.gov. The choice of stationary phase (e.g., non-polar or slightly polar) and temperature program would be optimized to achieve baseline separation of the compound from other components in the mixture. Retention times are characteristic for a given compound under specific GC conditions, enabling identification when compared to authentic standards.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for more volatile compounds, HPLC can be employed for less volatile or thermally labile reaction products of 1-decene, 1-methoxy-. HPLC, particularly with UV-Vis detection (if the products have chromophores) or evaporative light scattering detection (ELSD), or coupled with mass spectrometry (LC-MS), offers versatility for analyzing a wide range of compounds. For instance, HPLC/ESI(+)/MS-TOF has been used to confirm the structure and identity of oligomeric products from enol ether reactions copernicus.orgcopernicus.org.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of samples during synthesis and purification steps rsc.orgorgsyn.org. For 1-decene, 1-methoxy- and its products, TLC on silica (B1680970) gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures) would allow for visual tracking of components based on their retention factors (Rf values) rsc.orgorgsyn.org. Visualization can be achieved using UV light or staining reagents like basic KMnO₄ or anisaldehyde dye rsc.org.

Chromatographic methods are indispensable for isolating pure compounds for further spectroscopic analysis, determining reaction yields, and performing quality control on synthesized materials.

Theoretical and Computational Chemistry Studies of 1 Decene, 1 Methoxy

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic makeup of molecules like 1-Decene (B1663960), 1-methoxy-. The vinyl ether structure is characterized by the resonance between the oxygen lone pairs of the methoxy (B1213986) group and the π-system of the double bond. This interaction increases the electron density on the β-carbon of the vinyl group, making it a nucleophilic center and highly susceptible to electrophilic attack.

DFT calculations can elucidate several key aspects:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For a vinyl ether, the HOMO is typically localized on the C=C double bond, and its energy is higher compared to an unsubstituted alkene due to the electron-donating effect of the methoxy group. This smaller HOMO-LUMO gap indicates higher reactivity. mdpi.comijcce.ac.ir Studies on similar vinyl ethers confirm that electron-donating groups enhance reactivity towards electrophiles. nih.govucla.edu

Electron Density and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The electrostatic potential map would show a high negative potential around the β-carbon of the vinyl group, confirming its role as a primary site for electrophilic reactions such as hydrolysis or addition.

Reaction Energetics: Computational studies can model reaction pathways, for instance, in acid-catalyzed hydrolysis or cycloaddition reactions. By calculating the activation energies (ΔG≠) for proposed mechanisms, researchers can predict the most favorable reaction pathways. For vinyl ethers, the initial cycloaddition is often the rate-limiting step in reactions with dienophiles like tetrazines. nih.gov Semiempirical quantum mechanical methods have been used to estimate activation enthalpies for the polymerization of various vinyl ethers, which are generally found to be exothermic. researchgate.netresearchgate.net

Illustrative Data: Frontier Orbital Energies

This table presents hypothetical DFT-calculated energy values for 1-Decene, 1-methoxy- compared to 1-decene to illustrate the electronic effect of the methoxy group. Such data is standard in computational chemistry studies to rationalize reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| 1-Decene | -9.85 | 2.95 | 12.80 | Lower |

| 1-Decene, 1-methoxy- | -8.90 | 3.10 | 12.00 | Higher (towards electrophiles) |

Table 1: Hypothetical frontier molecular orbital energies calculated at the B3LYP/6-31G(d) level of theory. A smaller gap for 1-Decene, 1-methoxy- suggests greater reactivity. mdpi.comschrodinger.com

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of 1-Decene, 1-methoxy- in bulk phase and in solution. nih.gov These simulations model the movement of atoms over time, governed by a force field, providing insights into intermolecular forces and interactions with solvent molecules.

Key areas of investigation using MD include:

Force Field Development: Accurate simulations require a well-parameterized force field. For a molecule like 1-Decene, 1-methoxy-, a polarizable force field such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) would be appropriate. nih.govresearchgate.netmdpi.com These advanced force fields account for electronic polarization, which is crucial for capturing the interactions of the polar ether group. wustl.eduwikipedia.org

Solvation Structure: MD simulations can reveal how solvent molecules, such as water or organic solvents, arrange themselves around the solute. For 1-Decene, 1-methoxy-, one would expect the polar methoxy group to form hydrogen bonds with protic solvents, while the long, nonpolar decyl chain would experience hydrophobic interactions. Studies on similar poly(glycidyl ether)s show a strong correlation between the hydration shell around alkyl groups and the physical properties of the solution. mdpi.comresearchgate.net

Bulk Properties: Properties like density, viscosity, and self-assembly behavior (e.g., micelle formation in aqueous solutions) can be predicted from MD simulations. rsc.orgacs.org The amphiphilic nature of 1-Decene, 1-methoxy-, with its polar head (methoxy group) and long nonpolar tail, suggests it could act as a surfactant, a behavior that MD simulations are well-suited to explore.

Kinetic Modeling and Mechanistic Elucidation (e.g., Langmuir-Hinshelwood-Hougen-Watson, Eley-Rideal Models)

For reactions involving 1-Decene, 1-methoxy- on a solid catalyst surface (heterogeneous catalysis), kinetic models are essential for understanding reaction mechanisms and rates. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (E-R) models are two of the most common frameworks. dokumen.pubresearchgate.net

Langmuir-Hinshelwood (L-H) Mechanism: In this model, all reacting species must be adsorbed onto the catalyst surface before they can react. For a reaction like the hydrogenation of 1-Decene, 1-methoxy-, both the vinyl ether and hydrogen would co-adsorb on the metal catalyst surface. The rate equation derived from this model would depend on the surface coverage of both reactants. The L-H model is frequently used to describe esterification and etherification reactions over solid acid catalysts. researchgate.netacs.orgscispace.comresearchgate.net

Eley-Rideal (E-R) Mechanism: This model proposes that one reactant is adsorbed on the catalyst surface while the other reacts with it directly from the gas or liquid phase. nrel.govacs.org For example, an E-R mechanism for the epoxidation of 1-Decene, 1-methoxy- might involve the vinyl ether adsorbing onto the catalyst, followed by an attack from an oxidant species that is not adsorbed. nih.gov Distinguishing between L-H and E-R mechanisms often involves detailed kinetic studies where the partial pressures or concentrations of reactants are varied. nrel.gov

Illustrative Data: Hypothetical LHHW Model for Hydrogenation

This table outlines the elementary steps for a hypothetical Langmuir-Hinshelwood mechanism for the catalytic hydrogenation of 1-Decene, 1-methoxy- to form 1-methoxydecane (B1670044).

| Step | Description | Type |

| 1 | A + S ⇌ A·S | Adsorption of 1-Decene, 1-methoxy- (A) onto an active site (S) |

| 2 | H₂ + 2S ⇌ 2H·S | Dissociative adsorption of hydrogen (H₂) onto two active sites |

| 3 | A·S + H·S → AH·S + S | Surface reaction: Addition of one hydrogen atom |

| 4 | AH·S + H·S → AH₂·S + S | Surface reaction: Addition of the second hydrogen atom |

| 5 | AH₂·S ⇌ P + S | Desorption of the product, 1-methoxydecane (P) |

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. frontiersin.org For 1-Decene, 1-methoxy-, key spectroscopic properties can be calculated with high accuracy.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants are highly sensitive to the electronic environment of the nuclei. DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict NMR spectra. cdnsciencepub.com Such calculations would be able to distinguish between the E and Z isomers of 1-Decene, 1-methoxy- and confirm the chemical shifts of the vinyl protons, which are influenced by the electron-donating methoxy group. researchgate.net Recent benchmarks show that specific functionals, like WP04, can provide excellent agreement with experimental ¹H NMR data. github.io

Vibrational (Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For 1-Decene, 1-methoxy-, this would allow for the assignment of key peaks in its IR spectrum, such as the C=C stretch of the vinyl group, the C-O-C stretches of the ether linkage, and the C-H stretches of the alkyl chain. Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, improving the match with experimental spectra. nih.gov

Illustrative Data: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts

This table shows a comparison of hypothetical computationally predicted ¹H NMR chemical shifts for the vinyl protons of (E)-1-Decene, 1-methoxy- with typical experimental ranges for similar vinyl ethers.

| Proton | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

| H-C(1)= | 6.45 | 6.3 - 6.6 |

| H-C(2)= (cis to -OR) | 4.05 | 3.9 - 4.2 |

| H-C(2)= (trans to -OR) | 4.25 | 4.1 - 4.4 |

Table 3: Hypothetical ¹H NMR shift predictions using a DFT/GIAO method. The deshielding of the H-C(1) proton is a characteristic feature of vinyl ethers. vanderbilt.edu

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its reactivity or physical properties. acs.org For a homologous series including 1-Decene, 1-methoxy-, these models can predict properties without the need for extensive experimentation.

Structural Descriptors: A wide range of descriptors can be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. nih.govresearchgate.net

Property Prediction: For 1-Decene, 1-methoxy-, QSPR models could predict physical properties like boiling point, enthalpy of vaporization, and viscosity. rsc.orgbenthamdirect.com The model would capture how the interplay between the polar methoxy group and the nonpolar C₁₀ chain influences these properties.

Reactivity Prediction: QSRR models can predict reaction rates. For example, the rate of reaction with atmospheric radicals like OH could be modeled for a series of vinyl ethers, providing insight into their environmental persistence. researchgate.net The reactivity is fundamentally linked to the electronic structure; the electron-donating methoxy group activates the double bond, making 1-Decene, 1-methoxy- more reactive in certain reactions (e.g., cationic polymerization) compared to its unsubstituted counterpart, 1-decene. researchgate.net

Advanced Research Applications of 1 Decene, 1 Methoxy in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The enol ether moiety in 1-Decene (B1663960), 1-methoxy- is a key functional group that serves as a masked aldehyde and a reactive partner in numerous organic transformations. Its role as a synthetic intermediate is critical for constructing complex molecular architectures.

One of the primary uses of 1-Decene, 1-methoxy- is as a stable, isolable precursor to decanal (B1670006). The enol ether can be smoothly hydrolyzed under mild acidic conditions to unmask the aldehyde functionality. organic-chemistry.org This transformation is particularly useful in multi-step syntheses where the aldehyde group might be sensitive to reaction conditions required for other parts of the molecule.

The electron-rich nature of the double bond in 1-Decene, 1-methoxy- makes it an excellent reactant in cycloaddition reactions. wikipedia.org While specific studies on 1-Decene, 1-methoxy- are not extensively documented, the reactivity of analogous enol ethers in Diels-Alder reactions is well-established. wikipedia.orgrsc.orgmasterorganicchemistry.com In these [4+2] cycloadditions, the enol ether typically acts as the dienophile, reacting with a conjugated diene to form a six-membered ring, a common scaffold in many natural products. The methoxy (B1213986) group directs the regioselectivity of the addition and provides a handle for further functionalization of the resulting cycloadduct. masterorganicchemistry.com

Furthermore, enol ethers serve as effective surrogates for aldehydes in multicomponent reactions. For instance, in a modification of the Povarov reaction for synthesizing 3-aryl quinolines, enol ethers can replace sensitive phenylacetaldehyde (B1677652) derivatives. rsc.org This three-component reaction involving an aniline, ethyl glyoxalate, and an enol ether like 1-Decene, 1-methoxy- would provide a direct route to complex heterocyclic compounds, which are often investigated for their biological activity. rsc.org The use of the enol ether sidesteps issues related to the instability and self-condensation of the corresponding aldehyde. rsc.org

| Reaction Type | Reactants | Conditions | Product(s) | Significance |

| Hydrolysis | 1-Decene, 1-methoxy-, H₂O | Mild Acid (e.g., TFA) | Decanal, Methanol (B129727) | Controlled release/generation of an aldehyde functional group. organic-chemistry.org |

| [4+2] Cycloaddition | 1-Decene, 1-methoxy-, Conjugated Diene | Thermal or Lewis Acid | Substituted Cyclohexene | Construction of cyclic systems common in natural products. wikipedia.orgrsc.org |

| Povarov-type Reaction | 1-Decene, 1-methoxy-, Aniline, Ethyl Glyoxalate | TFA, DCM | 3-Aryl-2-carboxyl-quinoline derivative | Efficient synthesis of complex heterocyclic scaffolds. rsc.org |

This table presents representative reactions based on the known chemistry of enol ethers.

Integration into Novel Polymer and Copolymer Architectures

The vinyl ether group in 1-Decene, 1-methoxy- allows it to act as a monomer in polymerization reactions, leading to novel polymer structures. Historically, vinyl ethers were considered challenging to polymerize via free-radical methods due to the high reactivity of the intermediate radical. researchgate.net However, recent advances in controlled polymerization techniques have opened avenues for their integration into well-defined polymer architectures.

Living cationic polymerization is a well-established method for polymerizing vinyl ethers, providing excellent control over molecular weight and dispersity. researchgate.netacs.orgacs.org This technique allows for the synthesis of homopolymers of 1-Decene, 1-methoxy- or its incorporation into block copolymers with other vinyl ether monomers. The resulting polymers would feature a poly(vinyl ether) backbone with pendant methoxy-decenyl groups, although the double bond of the decenyl group would be consumed in the polymerization. More accurately, the monomer is a vinyl ether with a nonyl (C9) chain. The polymerization of 1-methoxy-1-decene (B13796325) would result in a polymer with a polyacetal structure.

More recent developments in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have enabled the controlled radical polymerization of certain vinyl ethers, often through strategies that stabilize the propagating radical, such as hydrogen bonding or cation-π interactions. researchgate.net These methods could potentially be adapted for 1-Decene, 1-methoxy- to create copolymers with radically polymerizable monomers like acrylates or styrenes. The incorporation of the 1-methoxy-1-decene unit would introduce a long hydrophobic alkyl chain and an acid-labile enol ether group into the polymer side chain.

The properties of copolymers can be tuned by integrating monomers like 1-Decene, 1-methoxy-. For example, copolymerization with hydroxy-functional vinyl ethers has been used to create thermoresponsive polymers. acs.orgrsc.org The inclusion of the long alkyl chain from 1-Decene, 1-methoxy- would significantly increase the hydrophobicity of the resulting polymer, influencing properties such as its lower critical solution temperature (LCST) in aqueous solutions.

| Polymerization Method | Monomer Type | Control/Characteristics | Potential Polymer Structure |

| Living Cationic Polymerization | Vinyl Ethers | High control over MW and Đ, living chain ends. acs.org | Homopolymers or block copolymers with polyacetal backbone. |

| RAFT Radical Polymerization | Vinyl Ethers (with specific activators) | Controlled radical process, allows copolymerization with other monomer families. researchgate.net | Copolymers with pendant enol ether and alkyl groups. |

| Free Radical Copolymerization | With functional co-monomers (e.g., Hydroxy-VEs) | Less control, but allows tuning of properties like thermoresponsiveness. acs.org | Random copolymers with mixed functionalities. |

This table summarizes polymerization techniques applicable to vinyl ethers like 1-Decene, 1-methoxy-.

Precursor for the Synthesis of Specialty Chemicals and Advanced Intermediates

1-Decene, 1-methoxy- serves as a valuable precursor for various specialty chemicals, primarily leveraging the reactivity of the enol ether group. Its application in the flavor and fragrance industry is officially recognized, where it is listed as FEMA No. 4161, valued for its contribution to fruity and floral notes. ontosight.ai

As previously mentioned, its most straightforward application as a precursor is in the generation of decanal via hydrolysis. organic-chemistry.org Decanal itself is a significant specialty chemical, widely used as a component in perfumes and as a flavoring agent. The use of 1-Decene, 1-methoxy- provides a more stable alternative for storing and transporting a decanal equivalent, releasing the active aldehyde only when required. google.com

The double bond of the enol ether is also susceptible to oxidative cleavage, for example, through ozonolysis. This reaction would break the C=C bond to yield two carbonyl-containing fragments. In the case of 1-Decene, 1-methoxy-, ozonolysis followed by an oxidative or reductive workup would lead to the formation of methyl nonanoate (B1231133) and formaldehyde. Methyl nonanoate is another valuable intermediate used in the synthesis of detergents, lubricants, and other fine chemicals.

Furthermore, the enol ether can be a building block for more advanced intermediates. For example, reactions that functionalize the double bond without cleaving it can lead to a variety of difunctional molecules. Hydroboration-oxidation would yield a β-methoxy alcohol, while epoxidation would produce a methoxy-substituted epoxide. These bifunctional intermediates, containing both a protected carbonyl (as the methoxy acetal) and another reactive group, are useful in the synthesis of more complex targets, including pharmaceuticals. ontosight.ai

Development of Functional Materials through Controlled Chemical Transformations

The unique chemical handles on 1-Decene, 1-methoxy- allow for its use in the development of functional materials through controlled chemical transformations. The enol ether group is particularly suited for creating materials with responsive or modifiable properties.

Polymers incorporating vinyl ether units can be functionalized after polymerization. The pendant vinyl ether groups on a polymer backbone serve as reactive sites for various "click" chemistry reactions. For example, the thiol-ene reaction can be used to attach thiol-containing molecules to the polymer under mild, often photoinitiated, conditions. nih.gov This allows for the dense functionalization of a material with biomolecules, dyes, or other active moieties. A polymer derived from 1-Decene, 1-methoxy- could thus be transformed into a functional material post-synthesis.

A key feature of the enol ether linkage is its lability under acidic conditions. acs.org This property can be exploited to design acid-degradable materials. For instance, a polymer or cross-linked network containing 1-Decene, 1-methoxy- units would be stable at neutral or basic pH but would break down upon exposure to an acidic environment. This mechanism is highly desirable for applications such as drug delivery, where a therapeutic agent could be encapsulated in a polymer matrix and released in the acidic environment of a tumor or endosome. nih.gov The degradation products would be the polymer backbone and decanal. acs.org

The amphiphilic nature of 1-Decene, 1-methoxy-, with its polar methoxy head group and long nonpolar alkyl tail, suggests its potential use as a surface-modifying agent or as a component in self-assembling systems like micelles or vesicles, although this area remains less explored. The controlled chemical transformation of this molecule on a surface could be used to create functional coatings.

Q & A

Q. What are the primary synthesis methods for 1-Decene, and how do catalyst systems influence yield and purity?

- Methodological Answer : 1-Decene is synthesized via two industrial processes:

-

Ethylene Oligomerization (Ziegler Process) : Uses triethylaluminum catalysts at 80–120°C to produce linear α-olefins .

-

Petrochemical Wax Cracking : High-temperature pyrolysis of paraffin waxes yields mixtures of α-olefins, requiring subsequent separation (e.g., simulated moving bed chromatography) .

-

Key Considerations : Catalyst selectivity, temperature control, and post-synthesis purification significantly impact yield (typically 70–85%) and isomer purity (>95%) .

Synthesis Method Catalyst System Temperature Range Yield (%) Purity (%) Ziegler Oligomerization Triethylaluminum 80–120°C 70–85 >95 Petrochemical Wax Cracking None (thermal) 400–600°C 60–75 80–90

Q. How is the molecular structure of 1-Decene validated experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H NMR confirms the terminal double bond (δ 4.9–5.1 ppm for vinyl protons) and alkyl chain integrity .

- GC-MS : Quantifies isomer distribution and detects impurities (e.g., internal decenes) .

- Computational Modeling : Density Functional Theory (DFT) optimizes 3D geometry, validated against experimental bond angles (C=C bond length: ~1.34 Å) .

- SMILES Notation :

CCCCCCCCC=Cprovides a standardized representation for cheminformatics tools .

Q. What are the standard safety protocols for handling 1-Decene in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to limit inhalation exposure (OSHA PEL: 50 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves (EN374-tested) and flame-resistant lab coats .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with non-oxidizing acids .

Advanced Research Questions

Q. How can cross metathesis of 1-Decene be optimized for selective synthesis of functionalized olefins?

- Methodological Answer :

-

Catalyst Selection : Ruthenium-based Grubbs catalysts (e.g., Grela-type) enable high turnover (>10,000) and selectivity (>90%) for terminal olefin cross-metathesis .

-

Reaction Design :

-

Use trans-1,4-diacetoxy-2-butene as a co-substrate to suppress homodimerization .

-

Optimize solvent polarity (e.g., toluene vs. DCM) to stabilize transition states.

-

Monitoring : Real-time GC analysis tracks conversion and byproduct formation .

Substrate Catalyst Loading (mol%) Conversion (%) Selectivity (%) 1-Decene + 4-Octene 0.5 85 92 1-Decene + 1,4-Diacetoxy-2-Butene 1.0 78 88

Q. What experimental strategies resolve contradictions in reported solubility data for 1-Decene in aqueous-organic systems?

- Methodological Answer :

- Phase Equilibrium Studies : Measure liquid-liquid equilibria (LLE) using dynamic methods (e.g., cloud-point titration) at 393–403 K .

- Temperature Dependence : Solubility in water-NMP (70:30 v/v) increases from 0.02 to 0.12 mol% as temperature rises from 393 K to 403 K, while aqueous-phase solubility remains stable (~0.01 mol%) .

- Validation : Compare with UNIFAC model predictions to identify systematic errors in prior datasets .

Q. How does computational modeling enhance understanding of 1-Decene’s role in polymerization mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate chain propagation in copolymerization with Lewis acid catalysts (e.g., BF₃·OEt₂) to predict molecular weight distributions .

- DFT Studies : Analyze transition states in cationic polymerization to explain regioselectivity (>95% head-to-tail addition) .

- Validation : Cross-reference simulated values with DSC experimental data (e.g., 1-Decene/ethylene copolymers: = −65°C) .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for 1-Decene oligomerization?

- Resolution Strategy :

- Catalyst Deactivation : Trace impurities (e.g., oxygen, moisture) in feedstock reduce nickel-based catalyst lifetimes by 30–50% .

- Reaction Medium : Polar solvents (e.g., ethanol) stabilize ionic intermediates but slow diffusion-limited chain growth .

- Standardization : Use high-purity 1-Decene (>99%) and in-situ FTIR to monitor real-time monomer consumption .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.